[2-(2-Fluorophenyl)ethyl]methylamine

Catalog No.
S769427
CAS No.
485404-58-8
M.F
C9H12FN
M. Wt
153.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-(2-Fluorophenyl)ethyl]methylamine

CAS Number

485404-58-8

Product Name

[2-(2-Fluorophenyl)ethyl]methylamine

IUPAC Name

2-(2-fluorophenyl)-N-methylethanamine

Molecular Formula

C9H12FN

Molecular Weight

153.2 g/mol

InChI

InChI=1S/C9H12FN/c1-11-7-6-8-4-2-3-5-9(8)10/h2-5,11H,6-7H2,1H3

InChI Key

VGGRQNLAMNVBOA-UHFFFAOYSA-N

SMILES

CNCCC1=CC=CC=C1F

Canonical SMILES

CNCCC1=CC=CC=C1F

[2-(2-Fluorophenyl)ethyl]methylamine is an organic compound with the molecular formula C₉H₁₂FN. It features a fluorinated phenyl group attached to an ethyl chain, which in turn is connected to a methylamine moiety. This structure gives the compound unique chemical properties that are of interest in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom enhances lipophilicity and may influence biological activity, making it a subject of interest for pharmaceutical applications.

Currently, there is no scientific research available on the specific mechanism of action of [2-(2-Fluorophenyl)ethyl]methylamine.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.
  • Handle the compound in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Store the compound in a cool, dry place according to recommended handling practices for similar aromatic amines.

Availability

Characterization

Limited information is available regarding the specific characterization of [2-(2-Fluorophenyl)ethyl]methylamine. However, based on its chemical structure, some properties can be predicted:

  • Molecular Formula: C9H12FN
  • Molecular Weight: 153.20 g/mol
  • CAS Registry Number: 1212064-81-7

Potential Research Applications

  • Medicinal Chemistry: The presence of the fluorophenyl and ethylamine moieties suggests potential for investigating the compound's interaction with biological targets, potentially leading to the discovery of novel drug candidates.
  • Material Science: The combination of aromatic and aliphatic groups in the molecule could be of interest for exploring its potential applications in areas like polymer synthesis or organic electronics, but further research is needed.

  • Alkylation: The amine group can undergo alkylation with various alkyl halides to form more complex amines.
  • Acylation: Reaction with acyl chlorides or anhydrides can yield amides.
  • Reduction: The compound can be reduced to secondary amines or further to primary amines depending on the reducing agents used.
  • Oxidation: Under certain conditions, the methylamine portion may be oxidized to form N-oxides.

These reactions allow for the synthesis of derivatives that may exhibit altered biological activities or enhanced properties.

The biological activity of [2-(2-Fluorophenyl)ethyl]methylamine has not been extensively documented, but its structural similarity to other fluoroalkylamines suggests potential interactions with neurotransmitter systems. Compounds with similar structures often exhibit properties such as:

  • Neurotransmitter Modulation: Potential effects on serotonin and dopamine pathways.
  • Antidepressant Activity: Some analogs have shown promise as antidepressants due to their ability to modulate neurotransmitter levels.

Toxicological studies indicate that it may pose risks such as acute toxicity if ingested, leading to severe skin burns and eye damage .

The synthesis of [2-(2-Fluorophenyl)ethyl]methylamine can be achieved through various methods:

  • Direct Amination: Reaction of 2-(2-fluorophenyl)ethyl chloride with methylamine under basic conditions.
  • Reduction of Ketones: Starting from 2-(2-fluorophenyl)acetone, which can be reduced using lithium aluminum hydride or other reducing agents.
  • Grignard Reactions: Utilizing Grignard reagents derived from 2-fluorobenzaldehyde and subsequent reaction with methylamine.

Each method varies in complexity and yield, with direct amination typically being the most straightforward.

[2-(2-Fluorophenyl)ethyl]methylamine has potential applications in several areas:

  • Pharmaceuticals: As a building block for the synthesis of biologically active compounds.
  • Materials Science: It may serve as a precursor for fluorinated polymers or coatings that require specific thermal or chemical stability.
  • Research: Used in studies investigating the role of fluorinated compounds in biological systems.

Interaction studies involving [2-(2-Fluorophenyl)ethyl]methylamine focus on its binding affinity to various receptors. Preliminary studies suggest that it may interact with:

  • Serotonin Receptors: Potential modulation of serotonin levels could be explored for antidepressant effects.
  • Dopaminergic Systems: Investigating its influence on dopaminergic pathways might reveal insights into its neuropharmacological profile.

Further research is necessary to elucidate these interactions comprehensively.

Several compounds share structural similarities with [2-(2-Fluorophenyl)ethyl]methylamine. Here is a comparative analysis highlighting their uniqueness:

Compound NameStructureUnique Features
2-(Phenyl)ethylamineC₉H₁₃NLacks fluorine; commonly used in pharmaceuticals.
3-(Trifluoromethyl)phenylethylamineC₉H₈F₃NContains trifluoromethyl group; enhanced lipophilicity.
4-(Fluorophenyl)butan-1-amineC₁₁H₁₄FNLonger carbon chain; potential for different biological activity.
4-MethylphenylethylamineC₉H₁₃NMethyl substitution at para position; alters receptor binding.

This table illustrates how [2-(2-Fluorophenyl)ethyl]methylamine stands out due to its specific fluorinated structure, which may confer unique pharmacological properties compared to its analogs.

XLogP3

1.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2-(2-Fluorophenyl)-N-methylethan-1-amine

Dates

Modify: 2023-08-15

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